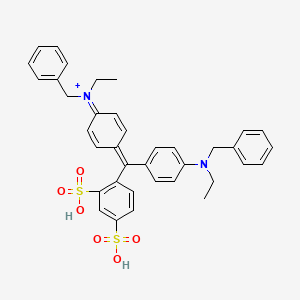
Acid Blue 7 free acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acid Blue 7 free acid, also known as Acid Blue 7, is a synthetic dye belonging to the triarylmethane family. It is widely used in various industries, including textiles, paper, and biological staining. The compound is known for its vibrant blue color and is often used in applications requiring a stable and intense dye.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acid Blue 7 involves the catalytic oxidation of the corresponding leuco acid. A common method includes mixing silicotungstic acid with copper oxide as a catalyst and using aqueous hydrogen peroxide (30%) as an oxidizing agent. The reaction proceeds at 95°C for 45 minutes and is viable for a 10 g-scale synthesis .
Industrial Production Methods
In industrial settings, the production of Acid Blue 7 typically involves large-scale oxidation reactions. The leuco acid and sodium carbonate are dissolved in water, and the catalyst solution is prepared separately. The oxidation reaction is carried out by adding 30% hydrogen peroxide in a controlled manner .
Analyse Chemischer Reaktionen
Types of Reactions
Acid Blue 7 undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation of the leuco acid to form Acid Blue 7 is a key reaction in its synthesis.
Common Reagents and Conditions
Reduction: The compound can be reduced back to its leuco form using reducing agents like sodium dithionite.
Substitution: Acid Blue 7 can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Major Products
The major product of the oxidation reaction is Acid Blue 7 itself. Reduction reactions yield the corresponding leuco acid, while substitution reactions produce various substituted derivatives of Acid Blue 7.
Wissenschaftliche Forschungsanwendungen
Acid Blue 7 has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titrations.
Biology: Employed in staining biological tissues and cells for microscopic examination.
Medicine: Utilized in diagnostic assays and as a marker in various medical tests.
Wirkmechanismus
The mechanism of action of Acid Blue 7 involves its interaction with various molecular targets. In biological staining, the dye binds to specific cellular components, allowing for visualization under a microscope. The pathways involved in its action include binding to proteins and nucleic acids, which enhances the contrast in stained samples.
Vergleich Mit ähnlichen Verbindungen
Acid Blue 7 is compared with other triarylmethane dyes such as crystal violet and malachite green. While all these dyes share a similar core structure, Acid Blue 7 is unique due to its specific substituents, which confer its distinct blue color. Similar compounds include:
Crystal Violet: Known for its purple color and used in Gram staining.
Malachite Green: A green dye used in aquaculture and as a biological stain.
Acid Blue 7 stands out for its stability and intense color, making it a preferred choice in applications requiring a reliable and vibrant dye.
Eigenschaften
CAS-Nummer |
1039452-58-8 |
|---|---|
Molekularformel |
C37H37N2O6S2+ |
Molekulargewicht |
669.8 g/mol |
IUPAC-Name |
benzyl-[4-[[4-[benzyl(ethyl)amino]phenyl]-(2,4-disulfophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-ethylazanium |
InChI |
InChI=1S/C37H36N2O6S2/c1-3-38(26-28-11-7-5-8-12-28)32-19-15-30(16-20-32)37(35-24-23-34(46(40,41)42)25-36(35)47(43,44)45)31-17-21-33(22-18-31)39(4-2)27-29-13-9-6-10-14-29/h5-25H,3-4,26-27H2,1-2H3,(H-,40,41,42,43,44,45)/p+1 |
InChI-Schlüssel |
VUXVWHOCQSLYRN-UHFFFAOYSA-O |
Kanonische SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC=CC=C4)C=C3)C5=C(C=C(C=C5)S(=O)(=O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


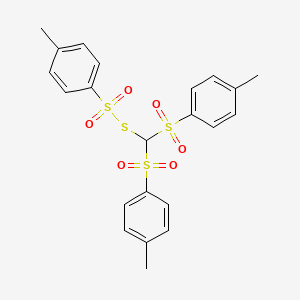
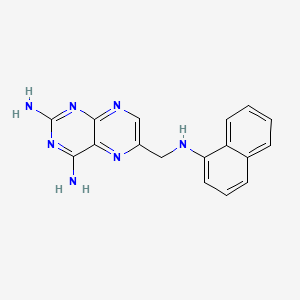

![1-[(Sulphonatophenyl)methyl]pyridinium](/img/structure/B12797540.png)
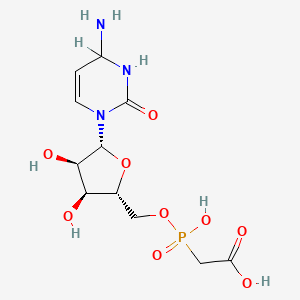
![[(1S,2R,3R)-2-(hydroxymethyl)-3-[6-(methylamino)purin-9-yl]cyclobutyl]methanol](/img/structure/B12797547.png)


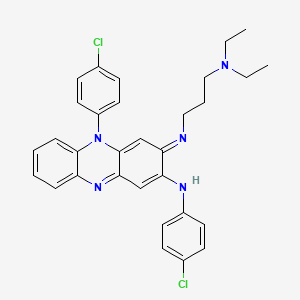
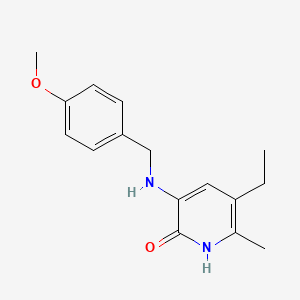
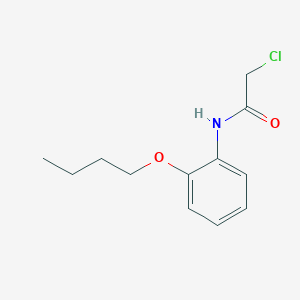

![n-Methyl-n-[2-(pyridin-2-yl)ethyl]aniline](/img/structure/B12797614.png)

